molecular formula C65H70Cl2N2O6P2Ru B15133683 [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride

Cat. No.: B15133683
M. Wt: 1209.2 g/mol
InChI Key: UDSABKQFPIPYOT-OEGAAENXSA-L
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Description

The compound “[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride” is a complex organometallic compound that features a ruthenium center coordinated with various ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of ruthenium with the specified ligands. The process may include:

    Ligand Synthesis: Preparation of the phosphanyl and benzodioxol ligands through multi-step organic synthesis.

    Coordination Reaction: Reacting the ligands with a ruthenium precursor, such as ruthenium trichloride, under controlled conditions (e.g., inert atmosphere, specific solvents, and temperatures).

    Purification: Isolation and purification of the final product using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production may involve scaling up the synthetic routes with optimizations for yield, cost, and safety. This could include continuous flow synthesis, automated reactors, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form higher oxidation state species.

    Reduction: Reaction with reducing agents to form lower oxidation state species.

    Substitution: Ligand exchange reactions with other phosphines or amines.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or oxygen under controlled conditions.

    Reduction: Use of reducing agents like sodium borohydride or hydrogen gas.

    Substitution: Use of other ligands in the presence of a base or under thermal conditions.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while substitution may result in new organometallic complexes.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.

Biology

    Medicinal Chemistry:

Medicine

    Imaging Agents: Use in developing contrast agents for imaging techniques like MRI.

Industry

    Materials Science: Applications in the development of advanced materials, such as conductive polymers or nanomaterials.

Mechanism of Action

The compound exerts its effects through coordination chemistry, where the ruthenium center interacts with substrates or biological targets. The mechanism may involve:

    Molecular Targets: Interaction with specific enzymes, proteins, or DNA.

    Pathways: Activation or inhibition of biochemical pathways, leading to therapeutic effects or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane: A similar ligand structure without the ruthenium center.

    Ruthenium(2+) complexes: Other ruthenium-based compounds with different ligands.

Uniqueness

This compound is unique due to its specific ligand arrangement and the presence of ruthenium, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C65H70Cl2N2O6P2Ru

Molecular Weight

1209.2 g/mol

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride

InChI

InChI=1S/C46H44O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-24H,25-26H2,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1

InChI Key

UDSABKQFPIPYOT-OEGAAENXSA-L

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.[Cl-].[Cl-].[Ru+2]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

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